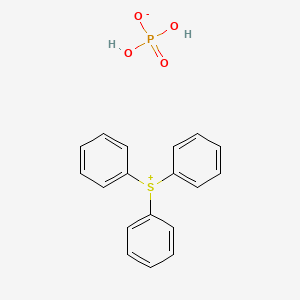

Triphenylsulfanium dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

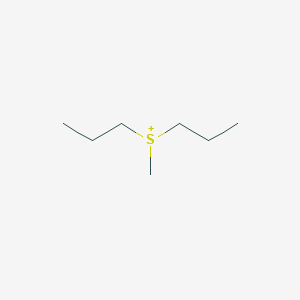

Triphenylsulfanium dihydrogen phosphate is an organosulfur compound that features a sulfonium cation bonded to three phenyl groups and paired with a dihydrogen phosphate anion. This compound is known for its role as a photoacid generator, which means it releases acid upon exposure to light. This property makes it valuable in various photochemical applications, particularly in the field of photolithography.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triphenylsulfanium dihydrogen phosphate can be synthesized through the reaction of triphenylsulfonium chloride with phosphoric acid. The reaction typically involves mixing equimolar amounts of triphenylsulfonium chloride and phosphoric acid in an appropriate solvent, such as acetonitrile. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

Triphenylsulfanium dihydrogen phosphate undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to ultraviolet light, it releases strong Brønsted acids, which can catalyze further chemical transformations.

Substitution Reactions: The sulfonium cation can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

Photochemical Reactions: Ultraviolet light (typically around 365 nm) is used to initiate the release of acids.

Substitution Reactions: Common nucleophiles include halides, thiolates, and amines. These reactions are often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

Photochemical Reactions: The primary product is a strong Brønsted acid, which can further react with other compounds in the system.

Substitution Reactions: Depending on the nucleophile used, the major products can include substituted phenyl derivatives and various organosulfur compounds.

Wissenschaftliche Forschungsanwendungen

Triphenylsulfanium dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a photoacid generator in photolithography, enabling the precise patterning of materials at the microscale.

Biology: The compound’s ability to release acids upon light exposure makes it useful in studies involving controlled pH changes in biological systems.

Medicine: Research into drug delivery systems has explored the use of photoacid generators like this compound to trigger the release of therapeutic agents.

Industry: In the electronics industry, it is employed in the fabrication of microelectronic devices, where precise patterning is essential.

Wirkmechanismus

The mechanism of action of triphenylsulfanium dihydrogen phosphate involves the absorption of ultraviolet light, which excites the sulfonium cation. This excitation leads to the cleavage of the sulfur-carbon bonds, resulting in the formation of a phenyl cation and a diphenylsulfide radical. The phenyl cation then reacts with the dihydrogen phosphate anion to release a strong Brønsted acid. This acid can catalyze various chemical reactions, depending on the system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Triphenylsulfanium dihydrogen phosphate can be compared with other photoacid generators, such as:

Triphenylsulfonium triflate: Similar in structure but uses triflate as the counterion, which can influence the strength and stability of the generated acid.

Diphenyliodonium chloride: Another photoacid generator, but with an iodonium cation instead of a sulfonium cation, leading to different photochemical properties.

Phenylthiophenyl sulfonium salts: These compounds have different substituents on the sulfonium cation, affecting their reactivity and applications.

This compound is unique due to its specific combination of the sulfonium cation and dihydrogen phosphate anion, which provides a balance of strong acid generation and stability under photochemical conditions.

Eigenschaften

CAS-Nummer |

59487-06-8 |

|---|---|

Molekularformel |

C18H17O4PS |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

dihydrogen phosphate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.H3O4P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15H;(H3,1,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

PZUOZOGFYSVPGH-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)

![N-[2-(4-acetylphenyl)ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B14600996.png)

![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)